In Vivo Immunogenicity vs. CNBr
In a direct head-to-head comparison using type 4 pneumococcal polysaccharide conjugated to diphtheria toxoid (PS4-DT), CDAP activation produced a conjugate with immunogenicity statistically indistinguishable from that produced by CNBr activation. Both CDAP- and CNBr-derived PS4-DT conjugates elicited similar geometric mean anti-PS4 IgG titers in NIH mice following a three-dose subcutaneous immunization schedule [1]. Importantly, this equivalent immunogenicity was achieved while avoiding the extreme toxicity and specialized handling requirements of CNBr .
| Evidence Dimension | Anti-PS4 IgG Geometric Mean Titer (GMT) |
|---|---|
| Target Compound Data | GMT 970.06 (CDAP-activated PS4-DT) |
| Comparator Or Baseline | GMT 844.49 (CNBr-activated PS4-DT) |
| Quantified Difference | No statistically significant difference (P > 0.05) |
| Conditions | NIH mice immunized subcutaneously 3 times every 2 weeks; sera collected 1 week post-final immunization; IgG measured by ELISA |
Why This Matters
This equivalence data justifies replacing hazardous CNBr with CDAP in existing manufacturing processes without compromising the critical quality attribute of immunogenicity, thereby reducing facility safety costs and regulatory burden.
- [1] Li X, Ren T, Tang X, Ti J, Yang Z. Immunogenicity comparison of type 4 pneumococcal polysaccharide-diphtheria toxoid conjugates prepared by different methods. Int J Biologicals. 2019;42(2):57-61. doi:10.3760/cma.j.issn.1673-4211.2019.02.001 View Source
